
6-(ジブチルアミノ)ピリダジン-3-オール
概要
説明
Synthesis Analysis
Pyridazine synthesis involves a variety of methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
Pyridazine derivatives, including 6-(Dibutylamino)pyridazin-3-ol, can undergo a variety of chemical reactions. For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .科学的研究の応用
高血圧治療における応用
“6-(ジブチルアミノ)ピリダジン-3-オール”誘導体は、高血圧治療における潜在的な可能性について研究されています。 この分野における薬理学的活性は著しく、フェニル部分の様々な置換基が、正常血圧ラットにおいて有望な結果を示しています .
抗炎症作用と鎮痛作用
これらの化合物は、抗炎症作用と鎮痛作用についても調査されています。 シクロオキシゲナーゼ(COX)と5-リポキシゲナーゼ(LOX)酵素の二重阻害は、炎症と疼痛の治療の可能性を示唆しています .
心臓血管系への影響
“6-(ジブチルアミノ)ピリダジン-3-オール”が属するピリダジノン類は、強心作用を示します。 そのため、心臓血管系の疾患研究において貴重であり、新しい治療薬の開発に役立つ可能性があります .
抗糖尿病作用
最近の研究では、ピリダジノン誘導体が抗糖尿病治療に役立つ可能性があることが示されています。 血糖値のコントロールにおける役割は、医薬品化学の分野でますます注目されています .
抗けいれん作用
本化合物の誘導体は、抗けいれん作用を持つことが報告されています。 これは、てんかんやその他の発作関連疾患の治療に用いる可能性を示唆しています .
喘息とアレルギーに対する可能性
研究によると、ピリダジノン誘導体は、気管支喘息やアレルギーの治療に効果的である可能性があります。 これは、免疫応答を調節し、炎症を軽減する能力によるものです .
抗菌活性
“6-(ジブチルアミノ)ピリダジン-3-オール”は、抗菌活性、特に抗菌作用と抗真菌作用について研究されています。 そのため、新しい抗生物質や抗真菌薬の開発候補となります .
農薬への応用
医薬品用途に加えて、これらの化合物は、除草剤や殺虫剤の開発に利用されています。 害虫や雑草を抑制する効果は、農業生産性にとって有益です .
Safety and Hazards
将来の方向性
Pyridazine and pyridazinone derivatives, including 6-(Dibutylamino)pyridazin-3-ol, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that these compounds should be extensively studied for their therapeutic benefits in the future.
作用機序
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets and physiological effects .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Dibutylamino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
6-(Dibutylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides. The interaction between 6-(Dibutylamino)pyridazin-3-ol and phosphodiesterases can lead to the modulation of signaling pathways that rely on cyclic AMP and cyclic GMP as secondary messengers . Additionally, 6-(Dibutylamino)pyridazin-3-ol may interact with proteins involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of 6-(Dibutylamino)pyridazin-3-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic nucleotides . By modulating the activity of phosphodiesterases, 6-(Dibutylamino)pyridazin-3-ol can alter the levels of cyclic AMP and cyclic GMP, which in turn affects gene expression and cellular metabolism . Furthermore, 6-(Dibutylamino)pyridazin-3-ol has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
The molecular mechanism of action of 6-(Dibutylamino)pyridazin-3-ol involves its binding interactions with specific biomolecules. This compound acts as an inhibitor of phosphodiesterases, leading to increased levels of cyclic nucleotides within cells . The inhibition of phosphodiesterases by 6-(Dibutylamino)pyridazin-3-ol results in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are key regulators of various cellular processes . Additionally, 6-(Dibutylamino)pyridazin-3-ol may influence gene expression by modulating transcription factors that are responsive to cyclic nucleotide levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Dibutylamino)pyridazin-3-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that 6-(Dibutylamino)pyridazin-3-ol is relatively stable under physiological conditions, but it may undergo degradation in the presence of certain oxidative agents . Long-term studies have shown that continuous exposure to 6-(Dibutylamino)pyridazin-3-ol can lead to sustained changes in cellular signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of 6-(Dibutylamino)pyridazin-3-ol vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cellular signaling and improve physiological functions . At higher doses, 6-(Dibutylamino)pyridazin-3-ol may exhibit toxic effects, including oxidative stress and cellular apoptosis . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of 6-(Dibutylamino)pyridazin-3-ol in animal models .
Metabolic Pathways
6-(Dibutylamino)pyridazin-3-ol is involved in several metabolic pathways, primarily those related to cyclic nucleotide metabolism . This compound interacts with enzymes such as phosphodiesterases, which play a crucial role in the breakdown of cyclic AMP and cyclic GMP . By inhibiting these enzymes, 6-(Dibutylamino)pyridazin-3-ol can alter metabolic flux and influence the levels of key metabolites within cells . Additionally, this compound may interact with cofactors involved in redox reactions, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 6-(Dibutylamino)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to be taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization of 6-(Dibutylamino)pyridazin-3-ol within cells can influence its activity and function, as it may accumulate in regions where its target enzymes and proteins are concentrated .
Subcellular Localization
The subcellular localization of 6-(Dibutylamino)pyridazin-3-ol is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with phosphodiesterases and other target proteins . Additionally, 6-(Dibutylamino)pyridazin-3-ol may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria . These modifications can influence the compound’s ability to modulate cellular processes and exert its biochemical effects .
特性
IUPAC Name |
3-(dibutylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-3-5-9-15(10-6-4-2)11-7-8-12(16)14-13-11/h7-8H,3-6,9-10H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDLAKGPNTPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-methoxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480234.png)

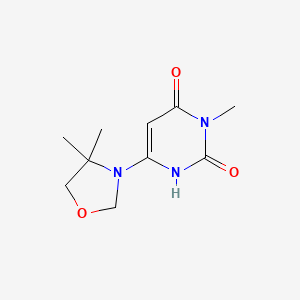
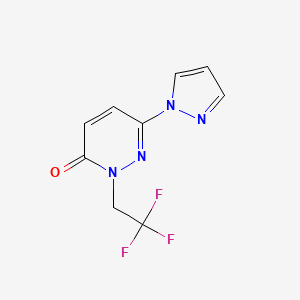
![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)
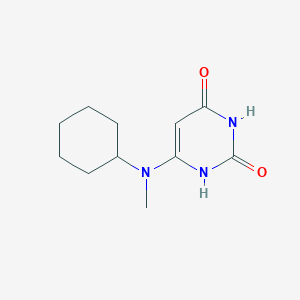
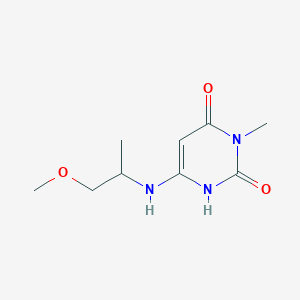

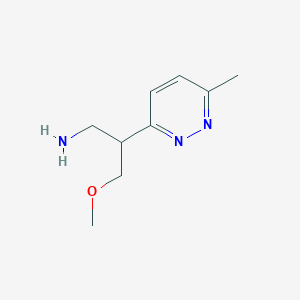

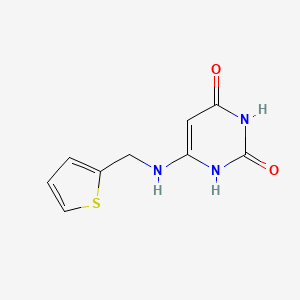


![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1480253.png)
